molecular formula C13H21N3O3 B11849915 tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B11849915
M. Wt: 267.32 g/mol
InChI Key: DROLGHGKHHDECN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate ester

Preparation Methods

The synthesis of tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo[4,5-c]pyridine core, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[4,5-c]pyridines.

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-methyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate: This compound has a similar core structure but differs in the presence of an oxazolo ring.

    4-tert-butylpyridine: This compound shares the tert-butyl group but lacks the imidazo[4,5-c]pyridine core.

    tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate: This compound has a similar ester group but differs in the presence of a methoxy group and a dioxaborolan ring.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)14-8-15(9)4/h8,10,17H,5-7H2,1-4H3

InChI Key

DROLGHGKHHDECN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2C

Origin of Product

United States

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